molecular formula C9H7BrF2O2 B1396013 (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane CAS No. 702687-42-1

(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane

Cat. No. B1396013
M. Wt: 265.05 g/mol
InChI Key: ZYUZXUFBGPSCBM-ZCFIWIBFSA-N
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Description

This would include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve studying the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like acidity, basicity, and redox potential).


Scientific Research Applications

Optically Active Antifungal Azoles

Research by Tasaka et al. (1993) explores the synthesis of optically active antifungal azoles, derived from oxiranes similar to (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane. This work highlights the importance of oxiranes in developing potent antifungal agents.

Chiral Resolution Reagent

Rodríguez-Escrich et al. (2005) in their study, (Rodríguez-Escrich et al., 2005), demonstrated the use of a structurally related oxirane as a chiral resolution reagent for α-chiral amines. This signifies the utility of oxiranes in stereochemistry and enantiomeric analysis.

Synthesis of Tetrahydropyran Derivative

The work by Tokumasu et al. (1997) shows the conversion of bromo oxirane into tetrahydropyran derivatives. This research underscores the role of oxiranes in the synthesis of complex organic structures, particularly in natural product synthesis.

Kinetic Resolution

A study by Ellis et al. (1991) involved the attempted kinetic resolution of 1,2-diols using a process that generates (R)-(chloromethyl)oxirane. This illustrates the role of oxiranes in kinetic resolution, a technique important in creating enantiomerically pure compounds.

Isomerization of Oxiranes into Allylic Alcohols

The research by Yasuda et al. (1979) focuses on the stereospecific isomerization of oxiranes into allylic alcohols. This study highlights the chemical transformations that oxiranes can undergo, which is significant in organic synthesis.

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

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properties

IUPAC Name

(2R)-2-[(5-bromo-2,3-difluorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-5-1-7(11)9(12)8(2-5)14-4-6-3-13-6/h1-2,6H,3-4H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUZXUFBGPSCBM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C(=CC(=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=C(C(=CC(=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703516
Record name (2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane

CAS RN

702687-42-1
Record name (2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=702687-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-[(5-bromo-2,3-difluorophenoxy)methyl]-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wu, DQ Liu, FG Vogt, AS Kord - Journal of pharmaceutical and …, 2011 - Elsevier
A gas-phase derivatization strategy is reported by using the gas-phase Meerwein reaction for rapid and direct LC–MS analysis of epoxides, which are potential genotoxic impurities (…
Number of citations: 16 www.sciencedirect.com

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